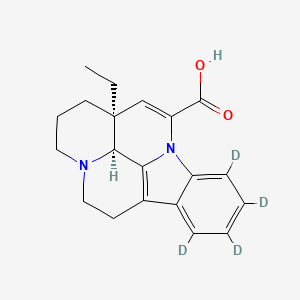

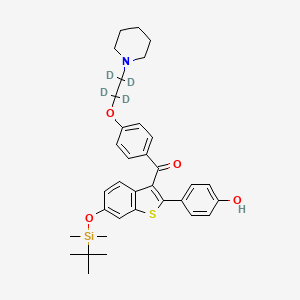

![molecular formula C7H4BrN3O B588939 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 155690-79-2](/img/structure/B588939.png)

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a compound with the CAS Number: 155690-79-2. It has a molecular weight of 226.03 . This compound is a solid at room temperature .

Synthesis Analysis

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been reported. The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%). In the last two steps, microwave irradiation was used .Molecular Structure Analysis

The final structure of the compound is characterized by 1H, 13C, and 2D NMR, MS, FTIR . In addition, the crystal structure of the title compound is determined by X-ray diffraction . The DFT optimized structure of the title molecule is consistent with the crystal structure determined by X-ray diffraction .Chemical Reactions Analysis

The synthesis of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been found to be beneficial for the preparation of the desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .Physical And Chemical Properties Analysis

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a solid at room temperature . It has a molecular weight of 226.03 . The InChI Code is 1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A study by Sun et al. (2022) describes the synthesis of a compound using 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one. The structure was analyzed using mass spectrometry, NMR, and FT-IR spectroscopy, along with X-ray diffraction and Hirshfeld surface analysis (Sun et al., 2022).

Synthetic Methodologies

- Microwave Irradiation Synthesis : A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was developed by Sun et al. (2018), utilizing microwave irradiation to improve yields and reduce by-products (Sun et al., 2018).

- Antifolate Synthesis : Gangjee et al. (1991) used a 6-bromo derivative of pyrido[2,3-d]pyrimidine as a key intermediate in synthesizing potential inhibitors of dihydrofolate reductase, a target for cancer therapies (Gangjee et al., 1991).

Biological Applications

- Antimicrobial Activity : Vlasov et al. (2022) synthesized and evaluated compounds using 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one for their antimicrobial activity, showing moderate effectiveness against various bacteria (Vlasov et al., 2022).

Chemical Properties and Reactions

- Deprotonation-Transmetalation : Karig et al. (2001) explored the regioselective deprotonation and transmetalation of related pyridine derivatives, a method potentially applicable to 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one (Karig et al., 2001).

Tautomerism and Crystal Studies

- Tautomerism in Crystal Structures : Gerhardt and Bolte (2016) investigated the tautomeric forms of pyrimidin-4-one derivatives, which could be relevant to the structural behavior of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one in different crystalline environments (Gerhardt & Bolte, 2016).

Safety and Hazards

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, compounds containing the pyrimidine core, such as pyridopyrimidines, have been the subject of extensive research due to their wide range of biological activities . They have potential applications in the development of new drugs for various diseases .

Mechanism of Action

Target of Action

The primary targets of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , adenylate kinase (AK) , and Cdk4 . These enzymes play crucial roles in cellular signaling, energy metabolism, and cell cycle regulation, respectively .

Mode of Action

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, energy metabolism, and cell cycle progression .

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 by 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one affects multiple biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and survival . The inhibition of AK can affect energy metabolism, potentially leading to cell death . Lastly, the inhibition of Cdk4 can halt cell cycle progression, preventing the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one’s action include the disruption of cellular signaling, alteration of energy metabolism, and inhibition of cell cycle progression . These effects can lead to the suppression of cell proliferation and survival, potentially making this compound a promising candidate for anticancer therapy .

properties

IUPAC Name |

6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIXKKYHWOYPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672058 |

Source

|

| Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155690-79-2 |

Source

|

| Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

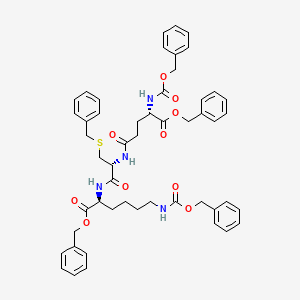

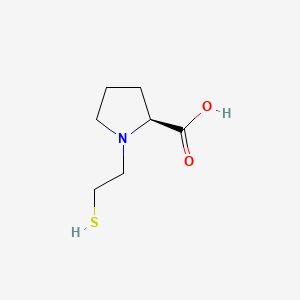

![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)